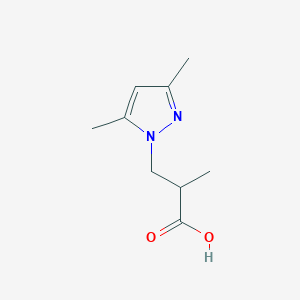

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

Overview

Description

The compound of interest, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various multi-component reactions. For instance, a one-pot, four-component condensation involving 3-methyl-1H-pyrazol-5(4H)-one, ammonium acetate, aromatic aldehydes, and meldrum’s acid in an ionic liquid solvent has been described, which results in excellent yields and has a simple work-up procedure with minimal environmental impact . Additionally, the synthesis of 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid, a related compound, has been reported, illustrating the reactivity of such ligands in forming complexes with metals like manganese and rhenium .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and diverse. X-ray crystallography has been used to unambiguously determine the structure of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, which features hydrogen-bonded dimers typical of carboxylic acid groups in the solid state . The crystal structure of other pyrazole derivatives has revealed intermolecular hydrogen bonding and weak C-H...π interactions, which contribute to the stability of the crystal .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. For example, the condensation of 1,3-diethyl-2-thiobarbituric acid with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde has been used to synthesize a new compound, which was confirmed by spectral analysis . Moreover, the reactivity of methyl 2-benzoylamino-3-dimethylaminopropenoate with heterocyclic compounds has been explored to prepare condensed pyranones, representing a novel synthetic procedure10.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's analgesic and anti-inflammatory activities, as seen in the synthesis of 3,5-dimethyl pyrazole derivatives of various nonsteroidal anti-inflammatory drugs . The introduction of different functional groups can lead to the synthesis of novel derivatives with specific properties, such as the methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, which can be further transformed for various applications .

Scientific Research Applications

Anticoronavirus and Antitumoral Activity

- Scientific Field : Medical Chemistry .

- Application Summary : A series of compounds, including one similar to the requested molecule, showed promising in vitro anticoronavirus and antitumoral activity .

- Methods of Application : The compounds were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .

- Results : It was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .

Synthesis of Thiazolo[4,5-b]pyridine Derivatives

- Scientific Field : Organic Chemistry .

- Application Summary : The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was synthesized, which is structurally similar to the requested molecule .

- Methods of Application : The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .

- Results : The structure was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .

Catalytic Activity in Oxidation Reactions

- Scientific Field : Chemical Engineering .

- Application Summary : Pyrazole-based ligands, similar to the requested molecule, have been synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .

- Methods of Application : The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .

- Results : Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals .

Anti-tubercular Potential

- Scientific Field : Pharmacology .

- Application Summary : Compounds similar to the requested molecule have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis .

- Methods of Application : The compounds were synthesized and then tested against Mycobacterium tuberculosis .

- Results : Certain compounds showed potent anti-tubercular activity .

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety measures to prevent exposure and ingestion.

Future Directions

The future study of this compound could involve exploring its potential applications, such as its use as a pharmaceutical drug or a chemical intermediate. This would involve further studies on its synthesis, properties, and reactivity.

Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, experimental data and studies are needed. If this compound is novel, it might be interesting to synthesize it and study its properties and potential applications.

properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(9(12)13)5-11-8(3)4-7(2)10-11/h4,6H,5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGMPUXUJVGEAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374428 | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801545 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid | |

CAS RN |

436086-92-9 | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.